(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
Overview
Description
Synthesis Analysis
The synthesis of related dioxolane derivatives involves strategic functionalization and ring formation steps starting from readily available precursors. For instance, synthesis routes often employ diol protection strategies, where key intermediates like dimethyl-L-tartrate and benzophenone are used to construct the dioxolane framework through condensation reactions, highlighting the versatility and efficiency of these synthetic approaches (Irurre et al., 1992).
Molecular Structure Analysis
The molecular structure of dioxolane derivatives has been elucidated through techniques like X-ray diffraction, revealing preferred conformations due to intramolecular interactions such as OH⋯Ph. These studies demonstrate the compound's unique spatial arrangement, which is crucial for its reactivity and interaction with other molecules (Irurre et al., 1992).
Chemical Reactions and Properties
(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane participates in various chemical reactions, showcasing its utility as a synthetic intermediate. For example, its reactivity has been explored in the context of nucleoside synthesis, where the control over stereochemistry at the dioxolane ring is crucial for antiviral and anticancer properties. The selective hydrolysis of diastereomers highlights its potential in synthetic organic chemistry (Janes, Cimpoia, & Kazlauskas, 1999).
Scientific Research Applications
Cytological Activity Against Cancer Cell Lines
A derivative of this compound, 4-[(2-[(2,2-dichlorocyclopropyl) methoxy)methyl-benzyl)oxy] methyl-2,2-dimethyl-1,3-dioxolane, has shown cytological activity against cancer cell lines like HEK293 and SH-SY5Y (Dzhumaev et al., 2021).
Improvement in Transmission Oils
(2,2-dimethyl-4-methylene-1,3-dioxolane-allyl and benzyl)disulfides, synthesized from this compound, have been found to significantly enhance the anti-seize properties of transmission oils, making them a promising additive for extreme pressure applications (Novotorzhina et al., 2022).
Chiroptical Information Encoding and Decoding
A study demonstrated that 1,3-dioxolane can be used to encipher and decipher chiroptical information in remote pyrenes through flexible wires in chloroform (Amako et al., 2015).
Antiradical Activity
1,3-dioxolane derivatives exhibit antiradical activity by oxidizing fuel hydrocarbons to produce more stable radical or radical ion species, depending on the fuel composition (Vol’eva et al., 2013).
Mass Spectral Interpretation
The fragmentation mechanisms and ion structures of chiral bisbenzoxazole, bisbenzothiazole, and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane aid in spectral interpretation for new compounds of this type (Xu et al., 2002).
Potential as Enzyme Inhibitors and Peptide Isosteres
O-protected 4-(arylsulfonimidoyl)butane-1,2,3-triols, derived from this compound, show potential as chiral sulfoximines for enzyme inhibitors and peptide isosteres (Kwong et al., 2007).
Antifungal and Antibacterial Activities
Novel 1,3-dioxolane amide derivatives exhibit promising antifungal and antibacterial activities against various bacterial and fungal strains (Begum et al., 2019).
Synthon for α,γ-Diketoacid Derivatives
This compound is utilized for the synthesis of selectively protected α,γ-diketoacid derivatives, enabling the preparation of ester, amide, and aryl derivatives (Banville et al., 2010).
Olfactory Applications
The synthesis of related compounds resulted in intense marine, spicy-vanillic odors, indicating potential applications in fragrance chemistry (Kraft et al., 2010).
Catalysis for Acetalization
N-(Arylmethyl)-2-(or 4-)cyanopyridinium hexafluoroantimonates are effective catalysts for the acetalization of carbonyl compounds, related to this compound's chemistry (Lee et al., 1991).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. This could include toxicity information, flammability, reactivity, and environmental hazards.
Future Directions
This involves identifying areas where further research could be conducted. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, and unanswered questions about its behavior.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature. If you have access to a library or a database like PubMed or Scopus, these can be excellent resources for finding this information. If you need help with this, a librarian or a chemistry professor could provide guidance. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
properties
IUPAC Name |
(4S)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2)15-10-12(16-13)9-14-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFDSKSLTCMIPB-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)COCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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